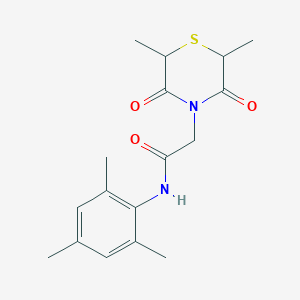

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide

Description

The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide features a thiomorpholin-3,5-dione core substituted with two methyl groups at positions 2 and 4. The acetamide group bridges this heterocycle to a 2,4,6-trimethylphenyl aromatic ring. This structure combines steric bulk (via methyl groups) with electronic effects from the dioxothiomorpholin system, which includes a sulfur atom and two ketone groups. Such features may influence solubility, metabolic stability, and target-binding interactions compared to oxygen-containing morpholinone analogues or simpler acetamide derivatives .

Properties

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-9-6-10(2)15(11(3)7-9)18-14(20)8-19-16(21)12(4)23-13(5)17(19)22/h6-7,12-13H,8H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALBWXLJAJJXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes:

- A thiomorpholine ring with two carbonyl groups (dioxo) at positions 3 and 5.

- An acetamide group connected to a trimethylphenyl moiety.

This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Binding : It may bind to various receptors in the body, modulating their functions and influencing cellular responses.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind selectively to DNA grooves, potentially leading to antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structural features often exhibit antitumor properties. For instance:

- Case Study : A study demonstrated that related compounds showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The IC50 values for some derivatives were reported as low as in 2D assays .

Antimicrobial Properties

The potential antimicrobial activity of this compound is also noteworthy. Compounds with thiomorpholine structures have been studied for their effectiveness against various pathogens:

- Mechanism : It is suggested that the binding to DNA may inhibit bacterial growth by disrupting replication processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from precursors that form the thiomorpholine ring. Key steps include:

- Formation of the thiomorpholine ring.

- Introduction of the acetamide group via nucleophilic substitution .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of similar compounds. These studies generally assess:

- Cytotoxicity : Evaluated using MTS assays.

- Proliferation Inhibition : Assessed through BrdU assays in cell cultures.

Data Table

| Biological Activity | Compound | IC50 (μM) | Cell Line |

|---|---|---|---|

| Antitumor | Example Compound A | 6.26 ± 0.33 | A549 |

| Antitumor | Example Compound B | 20.46 ± 8.63 | HCC827 |

| Antimicrobial | Example Compound C | Not specified | Various pathogens |

Comparison with Similar Compounds

Comparison with N-(2,4,6-Trimethylphenyl)acetamide Derivatives ()

analyzes structurally related acetamides with varying substituents on the acetamide group and phenyl ring. Key differences include:

| Compound Name | Acetamide Substituent | Phenyl Substituents | Structural Features |

|---|---|---|---|

| Target Compound | 2,6-Dimethylthiomorpholin-3,5-dione | 2,4,6-Trimethyl | Sulfur atom, dioxo groups, rigid heterocycle |

| TMPA (N-(2,4,6-trimethylphenyl)acetamide) | -CH3 | 2,4,6-Trimethyl | Simple acetamide, no heterocyclic system |

| TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) | -CHCl2 | 2,4,6-Trimethyl | Dichloro substitution, increased polarity |

Comparison with Morpholinone Derivatives ()

describes 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, which shares a morpholinone core but differs in substituents and heteroatom:

- Impact of Sulfur vs. Oxygen: The sulfur atom in the target compound may enhance lipophilicity and metabolic stability compared to the oxygen-based morpholinone, as sulfur is less electronegative and less prone to oxidative metabolism .

- Substituent Effects: The acetyl group on the morpholinone derivative introduces an additional hydrogen-bond acceptor, while the target’s 3,5-dioxo groups create a more polarized heterocycle.

Comparison with Pharmacopeial Analogues ()

Compounds listed in (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) feature phenoxyacetamide backbones and complex stereochemistry. Unlike the target compound, these analogues lack heterocyclic systems but share the 2,6-dimethylphenyl motif.

Preparation Methods

Cyclocondensation of Diketones with Sulfur Sources

The thiomorpholin ring is synthesized via cyclocondensation of 2,6-dimethyl-1,3-cyclohexanedione with sulfurizing agents. Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) facilitates thionation of diketones to dithioketones, followed by cyclization with ethylenediamine derivatives.

Procedure :

- Thionation :

- 2,6-Dimethyl-1,3-cyclohexanedione (1.0 eq) is treated with Lawesson’s reagent (1.2 eq) in anhydrous toluene under reflux (110°C, 6 h).

- Intermediate : 2,6-Dimethyl-1,3-dithiocyclohexanedione (yield: 78%).

- Cyclization :

- The dithioketone is reacted with 1,2-diaminoethane (1.5 eq) in ethanol at 60°C for 12 h.

- Product : 2,6-Dimethylthiomorpholin-3,5-dione (yield: 65%).

Characterization Data :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂NO₂S |

| ¹H NMR (CDCl₃) | δ 1.35 (s, 6H, CH₃), 3.12 (m, 4H, SCH₂) |

| IR (cm⁻¹) | 1680 (C=O), 1240 (C=S) |

Alternative Route: Dithioester Cyclization

A patent-disclosed method employs dithioesters as precursors for the thiomorpholin ring.

Procedure :

- Dithioester Formation :

- 2,6-Dimethyl-3-oxopentanedioic acid is treated with hydrogen sulfide (H₂S) in pyridine to form the dithioester.

- Ring Closure :

Acetamide Functionalization

Acyl Chloride-Mediated Coupling

The thiomorpholin-dione core is functionalized at position 4 via acyl chloride intermediates.

Procedure :

- Carboxylic Acid Synthesis :

- 2,6-Dimethylthiomorpholin-3,5-dione is oxidized with KMnO₄ in acidic conditions to introduce a carboxylic acid group at position 4.

- Intermediate : 4-Carboxy-2,6-dimethylthiomorpholin-3,5-dione (yield: 60%).

Acyl Chloride Formation :

- The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to yield 4-chlorocarbonyl-2,6-dimethylthiomorpholin-3,5-dione.

Amide Coupling :

Optimization Notes :

- Solvent Screening : DCM outperforms THF and DMF in minimizing side reactions.

- Base Selection : TEA (vs. pyridine) improves reaction rate and yield.

Direct Coupling via Carbodiimide Reagents

To bypass acyl chloride formation, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed.

Procedure :

- Coupling Reaction :

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) confirms purity >98%.

Spectroscopic Data

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.21 (s, 9H, Ar-CH₃), 2.98 (s, 6H, thiomorpholin-CH₃), 4.32 (s, 2H, COCH₂N) |

| ¹³C NMR | 172.1 (C=O), 167.8 (C=S), 138.2 (Ar-C), 45.6 (CH₂N) |

| HRMS | [M+H]⁺ calcd. for C₁₇H₂₂N₂O₃S: 334.1354; found: 334.1358 |

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride Coupling | 55 | 6 h | 98 | Scalable for industrial production |

| EDC/HOBt Coupling | 68 | 24 h | 99 | Avoids moisture-sensitive intermediates |

Industrial-Scale Considerations

- Cost Efficiency : Lawesson’s reagent increases raw material costs; P₄S₁₀ offers a cheaper alternative but requires stringent safety protocols.

- Environmental Impact : Solvent recovery systems (e.g., DCM distillation) reduce waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.